- Imidazopyrazine compound useful in treatment of various diseases and its preparation, World Intellectual Property Organization, , ,
Cas no 939412-86-9 ((3-chloropyrazin-2-yl)methanamine;hydrochloride)

939412-86-9 structure
Produktname:(3-chloropyrazin-2-yl)methanamine;hydrochloride
CAS-Nr.:939412-86-9
MF:C5H7Cl2N3
MW:180.035178422928
MDL:MFCD09910171
CID:1003647
PubChem ID:42614233
(3-chloropyrazin-2-yl)methanamine;hydrochloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3-Chloropyrazin-2-yl)methanamine hydrochloride
- (3-Chloropyrazin-2-yl)MethanaMine hydrochloridehydrochloride
- (3-Chloropyrazin-2-yl)MethanaMine, HCl
- 2-Chloro-3-aminomethylpyrazine hydrochloride
- (3-chloropyrazin-2-yl)methanamine;hydrochloride
- 939412-86-9
- 3-Chloropyrazin-2-yl)MethanaMine hydrochloride
- CS-W003691
- C-(3-chloro-pyrazin-2-yl)-methylamine hydrochloride
- (3-chloropyrazin-2-yl)methanamine,hydrochloride
- 2-(Aminomethyl)-3-chloropyrazine Hydrochloride
- F2167-5175
- 3-CHLOROPYRAZINE-2-YL-METHYLAMINE HYDROCHLORIDE
- SB10280
- (3-chloropyrazin-2-yl)methanamine.hydrochloride
- AKOS005258965
- 2-AMINOMETHYL-3-CHLOROPYRAZINE HYDROCHLORIDE
- (3-chloropyrazin-2-yl)methanaminehydrochloride
- c-(3-chloropyrazin-2-yl)methylamine hydrochloride salt
- (3-CHLOROPYRAZIN-2-YL)METHANAMINE HCL
- BCP20593
- 1-(3-CHLOROPYRAZIN-2-YL)METHANAMINE HYDROCHLORIDE
- YYVVOYJKQZWKFS-UHFFFAOYSA-N
- c-(3-chloro-pyrazin-2-yl)-methylamine hydrochloride salt
- AC-31346
- (3-Chloro-pyrazin-2-yl)methanamine hydrochloride
- EN300-208273
- 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1)
- (3-Chloro-pyrazin-2-yl)-methanamine hydrochloride
- Z2472857434
- 2-Aminomethyl-3-chloropyrazine HCl
- SY025231
- MFCD09910171
- DS-14040
- SCHEMBL593446
- DB-353373
- (3-chloropyrazin-2-yl)methanamine HCl salt
- DTXSID00655074
-
- MDL: MFCD09910171
- Inchi: 1S/C5H6ClN3.ClH/c6-5-4(3-7)8-1-2-9-5;/h1-2H,3,7H2;1H
- InChI-Schlüssel: YYVVOYJKQZWKFS-UHFFFAOYSA-N
- Lächelt: Cl.ClC1C(CN)=NC=CN=1
Berechnete Eigenschaften
- Genaue Masse: 179.0017026g/mol
- Monoisotopenmasse: 179.0017026g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 88.3
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 51.8Ų
(3-chloropyrazin-2-yl)methanamine;hydrochloride Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Inert atmosphere,2-8°C
(3-chloropyrazin-2-yl)methanamine;hydrochloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-208273-0.25g |
(3-chloropyrazin-2-yl)methanamine hydrochloride |
939412-86-9 | 95.0% | 0.25g |
$19.0 | 2025-02-20 | |
Enamine | EN300-208273-25.0g |
(3-chloropyrazin-2-yl)methanamine hydrochloride |
939412-86-9 | 95.0% | 25.0g |
$148.0 | 2025-02-20 | |
abcr | AB285946-10 g |
2-Aminomethyl-3-chloropyrazine hydrochloride, 95%; . |
939412-86-9 | 95% | 10 g |
€97.60 | 2023-07-20 | |
Life Chemicals | F2167-5175-2.5g |
1-(3-chloropyrazin-2-yl)methanamine hydrochloride |
939412-86-9 | 95% | 2.5g |
$40.0 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052824-25g |
(3-Chloropyrazin-2-yl)methanamine hydrochloride |
939412-86-9 | 97% | 25g |
¥360.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB01391-01-100G |
(3-chloropyrazin-2-yl)methanamine;hydrochloride |
939412-86-9 | 97% | 100g |
¥ 1,900.00 | 2023-04-12 | |
Apollo Scientific | OR301313-5g |
(3-Chloropyrazin-2-yl)methanamine hydrochloride |
939412-86-9 | 96% | 5g |
£329.00 | 2023-09-01 | |
Life Chemicals | F2167-5175-1g |
1-(3-chloropyrazin-2-yl)methanamine hydrochloride |
939412-86-9 | 95% | 1g |
$21.0 | 2023-11-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT042-50mg |
(3-chloropyrazin-2-yl)methanamine;hydrochloride |
939412-86-9 | 95% | 50mg |
67CNY | 2021-05-08 | |
Chemenu | CM120390-100g |
2-(Aminomethyl)-3-chloropyrazine Hydrochloride |
939412-86-9 | 95%+ | 100g |
$2917 | 2021-08-06 |
(3-chloropyrazin-2-yl)methanamine;hydrochloride Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 1.5 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Nickel Solvents: Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 50 °C; cooled; 30 min; > 1 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 50 °C; cooled; 30 min; > 1 d, rt
Referenz
- Bicyclic heterocycles as BTK inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt
Referenz
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor and/or a CDK4/6 inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 4.5 - 5 kg/cm2, 30 °C → 45 °C; 3 h, 40 - 45 °C
Referenz
- Improved process for the preparation of 4-{8-amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl)}-N-(pyridine-2-yl)benzamide, India, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- 4-IMIDAZOPYRIDAZIN-1-YL-BENZAMIDES AND 4-IMIDAZOTRIAZIN-1-YL-BENZAMIDES BTK INHIBITORS, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Isopropanol ; 25 - 30 °C; 1 h, 50 - 55 °C; 35 °C → 5 °C; 1 h, 0 - 5 °C
Referenz
- Improved process for preparation of intermediates of Brutons tyrosine kinase inhibitor, India, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 48 h, 1 MPa, rt
Referenz
- Preparation of imidazo[1,5-a]pyrazine derivatives as BTK inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate
Referenz
- Preparation of deurated imidazopyrazines useful as selective btk inhibitors, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- BTK inhibitors to treat solid tumors through modulation of the tumor microenvironment, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Preparation of pyrazolopyridinamines, pyrazolopyrimidinamines and imidazopyrazinamines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Solvents: Ethyl acetate ; 50 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 30 min, cooled; > 1 d, rt
1.2 Solvents: Ethyl acetate ; 50 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 30 min, cooled; > 1 d, rt
Referenz
- Preparation of imidazopyridazinylbenzamide derivatives and analogs for use as Btk inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; 2 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; 2 d, rt
Referenz
- Preparation of imidazopyrazinylbenzamide derivatives and analogs for use as Btk inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt
Referenz
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, a PD-1 inhibitor and/or a PD-L1 inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 30 min, 0 °C; > 1 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 30 min, 0 °C; > 1 d, rt
Referenz
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, and/or a Bcl-2 inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; 15 h, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; cooled; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; cooled; 18 h, rt
Referenz
- Preparation of heteroaromatic NMDA receptor modulators for treating neuropsychiatric disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 1 h, rt → reflux
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Referenz
- Process for the preparation of substituted imidazo[1,5-a]pyrazines, United States, , ,
(3-chloropyrazin-2-yl)methanamine;hydrochloride Raw materials
- 3-Chloropyrazine-2-carbonitrile
- tert-butyl N-[(3-chloropyrazin-2-yl)methyl]carbamate
- (3-Chloropyrazin-2-yl)methanamine
(3-chloropyrazin-2-yl)methanamine;hydrochloride Preparation Products
(3-chloropyrazin-2-yl)methanamine;hydrochloride Verwandte Literatur
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
939412-86-9 ((3-chloropyrazin-2-yl)methanamine;hydrochloride) Verwandte Produkte
- 2171622-88-9(1-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopropane-1-carboxylic acid)
- 2171426-65-4(3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-phenylacetamido-2-methylpropanoic acid)
- 1416713-78-4(6-Phthalazinecarboxylic acid, 1-chloro-, methyl ester)
- 70404-22-7(1,3-dimethyl-7-(4-methylphenyl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 860609-02-5(4-Chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline)
- 2227783-58-4((2S)-2-(4-methoxy-3-methylphenyl)oxirane)
- 157-48-2(1-Oxaspiro[2.3]hexane)
- 2229316-90-7(tert-butyl 2-(2-fluoro-4-methylphenyl)piperazine-1-carboxylate)
- 1025032-70-5(N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylbenzenesulfonyl)-2-oxoethyl]-4-methoxybenzamide)
- 2408840-43-5((S)-Imlunestrant tosylate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:939412-86-9)(3-chloropyrazin-2-yl)methanamine;hydrochloride

Reinheit:99%/99%
Menge:100g/500g
Preis ($):194.0/967.0